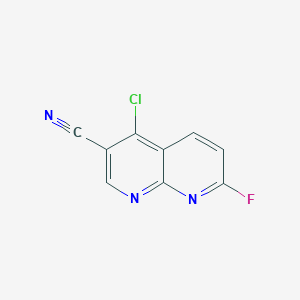

4-Chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile

CAS No.:

Cat. No.: VC16476630

Molecular Formula: C9H3ClFN3

Molecular Weight: 207.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H3ClFN3 |

|---|---|

| Molecular Weight | 207.59 g/mol |

| IUPAC Name | 4-chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C9H3ClFN3/c10-8-5(3-12)4-13-9-6(8)1-2-7(11)14-9/h1-2,4H |

| Standard InChI Key | LJLIODMJZQVURH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC2=NC=C(C(=C21)Cl)C#N)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a naphthyridine scaffold (a bicyclic system with two fused pyridine rings) with strategic substituents:

-

Chlorine at the 4-position enhances electrophilicity, facilitating nucleophilic substitution reactions.

-

Fluorine at the 7-position improves metabolic stability and membrane permeability, a common strategy in drug design to optimize pharmacokinetics .

-

Cyano group at the 3-position introduces hydrogen-bonding capabilities and serves as a reactive handle for further derivatization .

Spectral Characterization

While experimental data for this specific compound are scarce, analogous naphthyridine derivatives provide a foundation for predicting its spectral properties:

-

IR Spectroscopy: The cyano group typically exhibits a strong absorption band near 2226 cm⁻¹, while aromatic C–H stretches appear between 3000–3100 cm⁻¹.

-

¹H NMR: Aromatic protons in similar compounds resonate at δ 7.40–8.60 ppm, with fluorine substituents causing deshielding effects .

-

¹³C NMR: The cyano carbon is observed near δ 115–120 ppm, and quaternary carbons in the naphthyridine ring appear between δ 140–160 ppm .

Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₃ClFN₃ |

| Molecular Weight | 207.59 g/mol |

| LogP (Predicted) | 1.8–2.2 |

| Solubility | Low in water; moderate in DMSO |

Synthetic Strategies

Friedländer Annulation

A common route to naphthyridine derivatives involves the Friedländer reaction, which condenses 2-aminopyridines with ketones or aldehydes. For 4-chloro-7-fluoro-1,8-naphthyridine-3-carbonitrile, this method could proceed via:

-

Substrate Preparation: 2-Amino-4-chloro-3-cyanopyridine and a fluorinated carbonyl compound.

-

Cyclization: Catalyzed by Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) under reflux.

-

Purification: Column chromatography to isolate the product (typical yields: 45–65%) .

Metal-Catalyzed Approaches

Transition-metal catalysis offers atom-efficient pathways:

-

Palladium-Catalyzed Cross-Coupling: Introduces aryl/heteroaryl groups at the 7-position. For example, Suzuki-Miyaura coupling with fluoroborates could install the fluorine substituent .

-

Copper-Mediated Cyanation: Converts halogenated intermediates to cyano derivatives using CuCN .

Green Chemistry Innovations

Recent advances emphasize sustainability:

-

Aqueous-Phase Synthesis: Water-soluble iridium catalysts enable naphthyridine synthesis in water, reducing organic solvent use.

-

Microwave Assistance: Reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C) .

Biological Activities and Mechanisms

Antibacterial Applications

Naphthyridine derivatives are potent inhibitors of bacterial enzymes:

-

DNA Gyrase/Topoisomerase IV Inhibition: Fluoroquinolone-like activity disrupts DNA replication. The 7-fluoro group enhances binding to the enzyme-DNA complex .

-

Synergy with Antibiotics: Structural analogs reduce the minimum inhibitory concentration (MIC) of norfloxacin by 4–8-fold against Staphylococcus aureus.

Table 1: Antibacterial Activity of Naphthyridine Analogs

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 4-Chloro-1,8-naphthyridine | 2.5 | M. tuberculosis |

| Gemifloxacin precursor | 0.12 | E. coli |

Anti-Inflammatory Effects

Structure-Activity Relationships (SAR)

Substituent Effects

-

Chlorine at C4: Critical for anti-mycobacterial activity; removal reduces potency by >10-fold.

-

Fluorine at C7: Enhances bioavailability; logP increases by 0.5 units compared to non-fluorinated analogs .

-

Cyano Group: Replacing CN with COOH shifts activity from antibacterial to anticancer .

Molecular Docking Insights

Docking studies with M. tuberculosis InhA (PDB: 4TZK) reveal:

-

Chlorine forms a halogen bond with Tyr158 (distance: 3.2 Å).

-

Cyano group hydrogen-bonds to NAD⁺ cofactor (binding energy: −9.8 kcal/mol).

Industrial and Research Applications

Drug Development

-

Antitubercular Agents: Lead optimization programs prioritize 4-chloro-7-fluoro derivatives for activity against multidrug-resistant TB.

-

Oncology: Piperazine-linked analogs (e.g., ANC-4) are in preclinical trials for pancreatic cancer .

Material Science

-

Metal-Organic Frameworks (MOFs): The cyano group facilitates coordination to Cu(II) nodes, creating porous materials for gas storage .

Challenges and Future Directions

Synthetic Limitations

-

Regioselectivity Issues: Competing cyclization pathways yield byproducts (e.g., 1,6-naphthyridines).

-

Scale-Up Barriers: Low yields in Friedländer reactions necessitate alternative routes.

Therapeutic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume